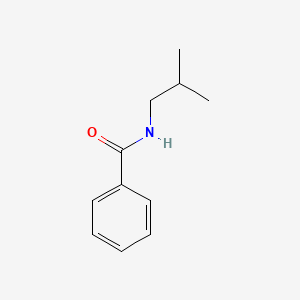
N-Isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutylbenzamide is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . It is a derivative of benzamide where the amide nitrogen is substituted with an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Isobutylbenzamide can be synthesized through the direct condensation of benzoic acid and isobutylamine. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . The reaction conditions are mild, and the process is considered green and efficient.
Industrial Production Methods: In industrial settings, benzamide derivatives, including this compound, are often produced using high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Phosphorylation with Phosphoric Anhydride
N-Isobutylbenzamide undergoes phosphorylation under specific conditions, leading to amidines or imides.
Reaction with P₄O₁₀ (Phosphoric Anhydride)
In chloroform, this compound reacts with phosphoric anhydride (3 equivalents) to form N-isobutyldibenzamide via intermediate phosphorylated species .
| Parameter | Value | Source |
|---|---|---|
| Reaction time | 41 hours | |
| Solvent | Chloroform | |
| Yield | 24% | |
| Key intermediate | O-phosphorylated amide |
Mechanistic Insights :
-
The reaction proceeds through phosphorotropy , involving equilibria between O-phosphorylated and N-phosphorylated intermediates .
-
Semi-empirical calculations suggest nucleophilic iminol tautomers facilitate the transformation .
Stability and Degradation
This compound is stable under standard storage conditions but susceptible to:
-
Hydrolysis : Amide bonds hydrolyze under acidic/basic conditions, yielding benzoic acid and isobutylamine.
-
Thermal Decomposition : Degrades at temperatures >200°C, forming aromatic byproducts .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Activity
N-Isobutylbenzamide has been investigated for its anticancer properties. A study highlighted the synthesis of bis-benzamides, including NIB derivatives, which showed significant inhibitory activity against prostate cancer cell lines. The structure-activity relationship (SAR) indicated that specific substituents on the benzamide scaffold could enhance biological activity, suggesting that NIB could be a promising candidate for further development in cancer therapies .
1.2 Anthelmintic Properties
Research has demonstrated that benzamide derivatives, including this compound, exhibit nematicidal activity against Caenorhabditis elegans and parasitic nematodes. These compounds act by selectively inhibiting mitochondrial complex II, which is crucial for the energy metabolism of these organisms. The low toxicity observed in mammalian cells makes NIB a potential candidate for developing new anthelmintic agents .
1.3 Central Nervous System Activity
This compound has also been studied for its potential effects on the central nervous system (CNS). Synthesis studies have indicated that certain derivatives may exhibit CNS-active properties, although further research is needed to fully elucidate these effects and their mechanisms of action .
Agricultural Applications
2.1 Fungicidal Properties
Benzamides, including this compound, have been explored as fungicides. Their ability to inhibit fungal growth suggests potential applications in agriculture as protective agents against crop diseases. This application is particularly relevant given the increasing need for sustainable agricultural practices .
2.2 Nematicidal Activity
The nematicidal properties of this compound extend its utility in agriculture as well. It has been shown to effectively reduce motility in nematodes, making it a candidate for developing environmentally friendly nematicides that can help manage pest populations without harming beneficial organisms .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of isobutylamine with benzoic acid derivatives through amide bond formation. Various structural modifications can be made to enhance its biological activity or alter its pharmacokinetic properties. For instance, altering substituents on the benzene ring can lead to significant changes in activity profiles against different biological targets .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of N-Isobutylbenzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
- Benzamide, N-butyl-
- Benzamide, N,N-dimethyl-
- Benzamide, N-ethyl-
Comparison: N-Isobutylbenzamide is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to other benzamide derivatives. For example, the isobutyl group can influence the compound’s solubility, reactivity, and biological activity .
Propiedades
Número CAS |
5705-57-7 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO/c1-9(2)8-12-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
Clave InChI |
ZABMXPJUCKVZSH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CNC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
5705-57-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















